molecular formula C20H32N2O6 B613663 Boc-Orn(Dde)-OH CAS No. 1272755-14-2

Boc-Orn(Dde)-OH

Cat. No.: B613663
CAS No.: 1272755-14-2
M. Wt: 396,49 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Orn(Dde)-OH: is a compound used in peptide synthesis, specifically as a protected form of the amino acid ornithine. The compound contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group protecting the side-chain amino group of ornithine. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Orn(Dde)-OH typically involves the protection of the alpha-amino group of ornithine with a tert-butoxycarbonyl group and the side-chain amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride for the Dde protection .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Boc-Orn(Dde)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Boc and Dde protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions:

Major Products Formed:

    Deprotected Ornithine: After removal of the Boc and Dde groups.

    Peptides: Formed through coupling reactions with other amino acids.

Scientific Research Applications

Boc-Orn(Dde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Boc-Orn(Dde)-OH involves the selective protection and deprotection of the amino groups of ornithine. The Boc group protects the alpha-amino group, allowing for selective reactions at the side-chain amino group. The Dde group protects the side-chain amino group, enabling selective reactions at the alpha-amino group. This selective protection and deprotection facilitate the stepwise synthesis of peptides .

Properties

IUPAC Name

(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGXGXOCUDAHBK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.